3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound consists of a fused triazole and pyrazine ring, which imparts unique chemical properties to the molecule.
Preparation Methods
The synthesis of 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with pyrazine precursors under controlled conditions . Industrial production methods often utilize commercially available and inexpensive reagents to achieve high yields and purity . For example, the reaction of 2-chloropyrazine with hydrazine, followed by cyclization and reduction steps, can efficiently produce the target compound .
Chemical Reactions Analysis
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding oxides, while reduction can yield fully saturated derivatives .
Scientific Research Applications
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it finds applications in the industry as a precursor for the synthesis of functional materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity could result from disrupting bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine and 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . These compounds share the triazolopyrazine core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities . The presence of different functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Biological Activity
3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This compound is part of a broader class of triazolo-pyrazine derivatives that have shown promise in various therapeutic applications, including anti-cancer and anti-bacterial activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C7H10N4
- Molecular Weight : 150.18 g/mol
The unique arrangement of nitrogen and carbon atoms in the triazolo-pyrazine framework contributes to its biological activity.
1. Neurokinin-3 Receptor Antagonism
Research indicates that this compound acts as a selective antagonist at the NK-3 receptor. This receptor is implicated in various central nervous system disorders. The antagonism of NK-3 receptors has potential therapeutic implications for conditions such as anxiety and depression.
Case Study : A patent describes the use of this compound in treating NK-3 receptor mediated disorders, emphasizing its role in developing new therapeutic agents targeting these pathways .
2. Anticancer Activity
The anticancer potential of triazolo-pyrazine derivatives has been explored extensively. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
2a | MCF-7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
2b | MDA-MB-231 | 12.5 | Suppression of NF-κB and promotion of p53 expression |
3b | MCF-7 | 10.0 | Triggers autophagy through mTOR inhibition |
The most active compounds showed stronger cytotoxicity than cisplatin, a standard chemotherapy agent . The mechanism involves apoptosis induction and autophagy activation through various signaling pathways involving caspases and mTOR.
3. Antibacterial Activity
Recent studies have also evaluated the antibacterial properties of triazolo-pyrazine derivatives. For instance, compounds derived from this scaffold demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacteria | MIC (μg/mL) |
---|---|---|
2e | Staphylococcus aureus | 32 |
2e | Escherichia coli | 16 |
These findings suggest that modifications to the triazolo-pyrazine structure can enhance antibacterial efficacy .
Structure-Activity Relationship (SAR)
The biological activities of triazolo-pyrazines are influenced by structural modifications. The presence of electron-donating or withdrawing groups at specific positions on the pyrazine ring can significantly affect potency against cancer and bacterial strains.
Key Findings :
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3,5-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H12N4/c1-5-3-8-4-7-10-9-6(2)11(5)7/h5,8H,3-4H2,1-2H3 |
InChI Key |
XREDWMPCEKFGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=NN=C(N12)C |
Origin of Product |
United States |
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